molecular formula C14H13BBrFO3 B1284259 3-Bromo-2-(3'-fluorobenzyloxy)-5-methylphenylboronic acid CAS No. 849062-40-4

3-Bromo-2-(3'-fluorobenzyloxy)-5-methylphenylboronic acid

Cat. No.: B1284259
CAS No.: 849062-40-4
M. Wt: 338.97 g/mol
InChI Key: NOUJKVHYFUPYNQ-UHFFFAOYSA-N
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Description

3-Bromo-2-(3’-fluorobenzyloxy)-5-methylphenylboronic acid: is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with bromine, fluorobenzyloxy, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3-Bromo-2-(3’-fluorobenzyloxy)-5-methylphenylboronic acid typically involves the following steps:

    Bromination: The starting material, 2-(3’-fluorobenzyloxy)-5-methylphenyl, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.

    Boronic Acid Formation: The brominated intermediate is then subjected to a borylation reaction using a boron source such as bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst and a base like potassium carbonate. The reaction is typically carried out in an inert atmosphere (e.g., nitrogen or argon) and at elevated temperatures.

Industrial Production Methods:

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.

    Reduction: The bromine substituent can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: The bromine atom can be substituted with various nucleophiles (e.g., amines, thiols) through nucleophilic substitution reactions. The boronic acid group can also participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, sodium perborate, acetic acid, water.

    Reduction: Lithium aluminum hydride, palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Nucleophiles such as amines, thiols, palladium catalysts, bases like potassium carbonate.

Major Products:

    Oxidation: Formation of the corresponding phenol.

    Reduction: Formation of the dehalogenated product.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry:

    Suzuki-Miyaura Cross-Coupling: The compound is widely used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds, which are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Biology and Medicine:

    Drug Development: The compound can be used as a building block in the synthesis of biologically active molecules and potential drug candidates. Its derivatives may exhibit pharmacological properties such as anti-inflammatory, anticancer, or antimicrobial activities.

Industry:

    Material Science: The compound can be used in the development of advanced materials, including polymers and electronic devices, due to its ability to form stable carbon-carbon bonds.

Mechanism of Action

The mechanism of

Properties

IUPAC Name

[3-bromo-2-[(3-fluorophenyl)methoxy]-5-methylphenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BBrFO3/c1-9-5-12(15(18)19)14(13(16)6-9)20-8-10-3-2-4-11(17)7-10/h2-7,18-19H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOUJKVHYFUPYNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1OCC2=CC(=CC=C2)F)Br)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BBrFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80584494
Record name {3-Bromo-2-[(3-fluorophenyl)methoxy]-5-methylphenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80584494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849062-40-4
Record name B-[3-Bromo-2-[(3-fluorophenyl)methoxy]-5-methylphenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=849062-40-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {3-Bromo-2-[(3-fluorophenyl)methoxy]-5-methylphenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80584494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-2-(3'-fluorobenzyloxy)-5-methylphenylboronic acid
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